molecular formula C19H32BrN3Si B13795801 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-

Cat. No.: B13795801
M. Wt: 410.5 g/mol
InChI Key: GZAGAZBNKJAPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often require the use of catalysts such as Cs2CO3 in DMSO to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and migration, which is particularly beneficial in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-[4-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BrN3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16(11-22(7)8)18-17(20)9-10-21-19(18)23/h9-10,12-15H,11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGAZBNKJAPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C(C=CN=C21)Br)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.